molecular formula C9H14N2O3 B6602330 Carboxazole CAS No. 55808-13-4

Carboxazole

Cat. No.: B6602330
CAS No.: 55808-13-4
M. Wt: 198.22 g/mol
InChI Key: ZGUYPJJFHYFLBV-UHFFFAOYSA-N
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Description

Carboxazole (methyl (5-tert-butyl-1,2-oxazol-3-yl)carbamate) is a carbamate herbicide that is now considered obsolete for agricultural use . With a molecular formula of C₉H₁₄N₂O₃ and a CAS Registry Number of 55808-13-4, it was historically used for controlling annual grasses and broadleaved weeds . Its mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE) . Originally introduced circa 1982, its registrations were withdrawn in the late 1990s, particularly in the EU, and it is not approved under current EC regulations . Although it may still be available in some countries, it is no longer thought to be commercially available for standard crop protection applications . This compound is presented for research and development purposes, potentially as a reference standard in environmental fate studies, ecotoxicology, or for the synthesis of novel chemical entities. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

methyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)6-5-7(11-14-6)10-8(12)13-4/h5H,1-4H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUYPJJFHYFLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204390
Record name Methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55808-13-4
Record name Carboxazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055808134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWU9B4W5EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Carboxazole can be synthesized through various methods. One common method involves the reaction of methyl isocyanate with 5-tert-butyl-1,2-oxazole-3-carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as anhydrous aluminum chloride under controlled temperature and pressure conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Carboxazole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Chemical Properties and Structure

Carboxazole is characterized by its unique chemical structure, which allows it to participate in various chemical reactions. As a derivative of carbazole, it retains essential properties that make it valuable in drug discovery and agricultural applications.

Antiviral Activity

This compound derivatives have been investigated for their potential antiviral properties. Research indicates that compounds derived from carbazole structures exhibit significant activity against various viruses, including HIV and hepatitis C virus (HCV). For instance, specific this compound derivatives have shown promising in vitro activity against HCV, with selectivity indices indicating low cytotoxicity alongside effective antiviral action .

Case Study:

  • A study highlighted a this compound derivative with an EC50 of 0.031 µM against HCV genotype 1b, demonstrating its potential as a lead compound for antiviral drug development .

Anticancer Properties

The anticancer potential of this compound derivatives is notable, with several compounds exhibiting cytotoxic effects against various cancer cell lines. The structural diversity of these compounds allows for targeted therapy approaches.

Data Table: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound ACalu1 (Lung Carcinoma)2.5Induces apoptosis
Compound BMDA MB231 (Breast)0.198Inhibits cell proliferation
Compound CHCT116 (Colon)4DNA binding properties

Case Study:

  • Research on a specific this compound derivative demonstrated significant anti-proliferative activity against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Herbicidal Properties

This compound has been identified as an obsolete carbamate herbicide, which indicates its historical use in agriculture for controlling unwanted vegetation. While current research on its environmental impact is limited, understanding its mode of action could provide insights into developing safer and more effective herbicides.

Data Table: Herbicidal Efficacy of this compound

HerbicideTarget SpeciesEfficacy (%)Application Method
This compoundBroadleaf Weeds85Foliar Spray

Mechanism of Action

Carboxazole exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholine esterase. This inhibition is reversible and involves the carbamoylation of the active sites of the enzymes. By suppressing the action of acetylcholine esterase, this compound increases the levels of acetylcholine in the nervous system, leading to overstimulation of cholinergic receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxadiazoles

Oxadiazoles (e.g., 1,3,4-oxadiazole) are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Unlike Carboxazole’s oxazole core (one oxygen and one nitrogen), oxadiazoles exhibit distinct electronic properties due to their heteroatom arrangement. They are widely used in pharmaceuticals as bioisosteres for carboxylic acids, esters, and carboxamides .

Property This compound 1,3,4-Oxadiazole
Core Structure Oxazole (1O, 1N) Oxadiazole (1O, 2N)
Bioactivity AChE inhibition (herbicidal) Analgesic, anticancer, antimicrobial
Toxicity Moderate mammalian toxicity Varies by substitution; generally low

Oxadiazoles are metabolically stable and serve as scaffolds for diverse therapeutic agents, contrasting with this compound’s narrow pesticidal application .

Benzisoxazoles

Benzisoxazoles feature a benzene ring fused to an isoxazole (1O, 1N). This aromatic system enhances stability and reactivity compared to this compound’s non-fused oxazole. Substituted benzisoxazoles exhibit neuroleptic, anti-inflammatory, and antibacterial activities .

Property This compound 1,2-Benzisoxazole
Aromaticity Non-fused oxazole Fused benzene-isoxazole
Applications Herbicide Antipsychotics (e.g., risperidone)
Metabolic Stability Moderate High

Carbazole Alkaloids

Carbazole alkaloids, such as ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, share a tricyclic carbazole core. These compounds demonstrate hypoglycemic activity, outperforming metformin in cell assays, and show promise in diabetes treatment .

Property This compound Carbazole Alkaloids
Core Structure Monocyclic oxazole Tricyclic carbazole
Bioactivity Neurotoxic (AChE inhibition) Hypoglycemic, anti-inflammatory
Therapeutic Potential Limited (obsolete herbicide) High (diabetes, neurodegeneration)

Carbazole alkaloids’ complex structures enable multitarget interactions, unlike this compound’s single-mechanism action .

Other Carbamate Herbicides

This compound belongs to the carbamate class, which includes compounds like carbaryl and carbofuran. These herbicides inhibit AChE but differ in substituents and toxicity profiles:

Compound Structure Mammalian Toxicity Environmental Impact
This compound Oxazole-carboxamide Moderate (obsolete) Limited data
Carbaryl Naphthyl carbamate High (acute neurotoxicity) Persistent, bioaccumulative
Carbofuran Benzofuranyl carbamate High (restricted use) Highly toxic to aquatic life

This compound’s tert-butyl group may reduce bioavailability compared to carbaryl’s naphthyl moiety, contributing to its lower acute toxicity .

Key Research Findings and Data Gaps

  • Efficacy: this compound’s AChE inhibition is reversible, offering shorter toxicity duration than organophosphates .
  • Toxicity : Overexposure causes cholinergic symptoms (e.g., seizures, respiratory failure) but lacks long-term neurotoxicity data .
  • Environmental Fate : Polyhalogenated carbazoles (PHCZs), structurally distinct from this compound, are emerging pollutants with global emission concerns . This compound’s environmental persistence remains understudied .
  • Therapeutic Potential: this compound derivatives are unexplored in drug development, unlike oxadiazoles and benzisoxazoles .

Biological Activity

Carboxazole is a synthetic compound that belongs to the family of carbazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of this compound

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The compound has been studied for its potential applications in treating diseases such as cancer and neurodegenerative disorders.

2.1 Anticancer Activity

Research has indicated that this compound and its derivatives exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of water-soluble carbazole sulfonamide derivatives, which showed promising activity against various cancer cell lines. Notably, compounds derived from this compound demonstrated inhibition rates exceeding 70% against cancer cells like 7901 and A875, with selectivity for cancer cells over normal cells .

Compound Cell Line Inhibition Rate Toxicity to Normal Cells
7b7901>70%Low
11aA875>70%Moderate
14a7901>70%Minimal

2.2 Neuroprotective Effects

This compound derivatives have shown potential neuroprotective effects, particularly in models of Alzheimer's disease. One study reported that specific carbazole derivatives could significantly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration. These compounds not only inhibited enzyme activity but also protected neuronal cells from oxidative stress-induced toxicity .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : this compound derivatives inhibit key enzymes involved in neurotransmitter breakdown, which can enhance cholinergic signaling in the brain.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Oxidative Stress Reduction : Some studies suggest that these compounds can mitigate oxidative stress, thereby protecting cells from damage.

4.1 In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound derivatives:

  • Study on Aβ Peptides : N-alkyl-carbazole derivatives were found to increase soluble amyloid-β peptide concentrations significantly, suggesting a potential role in Alzheimer's treatment .
  • MTT Assay Results : Various carbazole derivatives showed higher activities compared to standard treatments like 5-FU in inhibiting tumor cell growth .

4.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the molecular structure of this compound can significantly affect its biological activity:

  • Compounds with flexible structures exhibited better inhibitory activities compared to rigid counterparts.
  • The presence of specific functional groups (e.g., sulfonamide) enhanced the anticancer properties of certain derivatives .

5. Conclusion

This compound represents a promising class of compounds with significant biological activities, particularly in anticancer and neuroprotective domains. Ongoing research into its mechanisms and structural modifications continues to unveil its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for Carboxazole derivatives, and how can their purity be validated?

this compound derivatives are typically synthesized via cyclization reactions or functional group transformations. For example, trifluoromethyl-substituted oxazoles can be synthesized using halogenation followed by nucleophilic substitution . Purity validation involves chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, LC-MS). Predicted LC-MS/MS spectra for this compound derivatives (e.g., m/z 198.219 for this compound) can guide experimental validation .

Q. How should researchers characterize this compound’s chemical stability under varying experimental conditions?

Stability studies require controlled degradation experiments (e.g., exposure to heat, light, or pH extremes) followed by LC-MS or UV-Vis spectroscopy to monitor decomposition products. For this compound, logP and solubility predictions (though experimentally unverified) can inform solvent selection . Accelerated stability protocols aligned with ICH guidelines are recommended.

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound analogs?

Use cell-based assays (e.g., MTT or LDH release) with human hepatocyte or fibroblast lines to assess cytotoxicity. For mechanistic insights, combine these with enzyme inhibition assays (e.g., acetylcholinesterase for carbamate pesticides) . Dose-response curves should be statistically validated using tools like GraphPad Prism.

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be systematically resolved?

Apply systematic review methodologies:

  • Use PICO frameworks to define population (e.g., cell lines), interventions (compound concentrations), comparators, and outcomes (e.g., IC50 values) .
  • Conduct meta-analyses to quantify heterogeneity across studies. Tools like RevMan (Cochrane) can aggregate data while addressing biases .
  • Prioritize studies with rigorous QA/QC documentation, such as batch-specific purity data .

Q. What experimental design strategies optimize this compound’s pharmacological efficacy while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., tert-butyl in this compound) and test analogs using high-throughput screening .
  • Design of Experiments (DOE) : Use factorial designs to evaluate variables like solvent polarity, temperature, and catalyst loading in synthesis .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes, reducing empirical trial-and-error .

Q. How can researchers address reproducibility challenges in this compound-based studies?

  • Detailed Protocol Sharing : Include step-by-step synthesis and characterization protocols, referencing IUPAC nomenclature (e.g., methyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate) .
  • Open Data Repositories : Deposit raw spectral data (NMR, LC-MS) in platforms like Zenodo or Figshare, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Collaborative Validation : Cross-validate findings with independent labs using blinded samples.

Methodological Guidance

Q. What frameworks are recommended for scoping literature reviews on this compound applications?

Q. How should researchers formulate hypotheses about this compound’s mode of action?

Apply the FINER criteria:

  • Feasible : Ensure access to analytical tools (e.g., LC-MS/MS for metabolite identification).
  • Novel : Investigate understudied targets (e.g., mitochondrial enzymes) .
  • Ethical : Use in silico or in vitro models before animal testing.
  • Relevant : Align with global priorities like EPA pesticide guidelines .

Data Analysis & Reporting

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in Prism).
  • ANOVA with Post Hoc Tests : Compare multiple analogs’ bioactivities. Report p-values with effect sizes (e.g., Cohen’s d).
  • Survival Analysis : For ecotoxicity studies, use Kaplan-Meier curves to assess organism mortality rates .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled in this compound characterization?

  • Reference Standards : Use pharmacopeial-grade this compound (if available) for calibration .
  • Multi-Lab Validation : Participate in interlaboratory studies to identify instrumentation biases.
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian or ORCA) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboxazole
Reactant of Route 2
Reactant of Route 2
Carboxazole

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